

## An In-depth Technical Guide to the Mechanism of Action of REM-422

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

This document provides a comprehensive overview of the mechanism of action of REM-422, a first-in-class, orally bioavailable small molecule currently in clinical development. It is important to note that the publicly available information likely refers to REM-422, a therapeutic agent from Remix Therapeutics, and not "TP-422". This guide will focus on the known pharmacology and preclinical and clinical findings for REM-422. REM-422 is an mRNA degrader that targets the MYB oncogene, a critical transcription factor implicated in the pathogenesis of various hematological malignancies and solid tumors, including adenoid cystic carcinoma (ACC) and acute myeloid leukemia (AML).

# Core Mechanism of Action: MYB mRNA Degradation via Poison Exon Inclusion

REM-422 represents a novel therapeutic modality that functions by modulating RNA processing to induce the degradation of its target mRNA. The core of its mechanism lies in its ability to promote the inclusion of a "poison exon" into the MYB messenger RNA (mRNA) transcript.

The key steps in the mechanism of action are as follows:

• Binding to the U1 snRNP Complex: REM-422 selectively binds to the U1 small nuclear ribonucleoprotein (snRNP) complex. The U1 snRNP is a critical component of the



spliceosome, the cellular machinery responsible for splicing introns from pre-mRNA.

- Promotion of Poison Exon Inclusion: This binding event facilitates the recognition and inclusion of a normally silenced or "poison" exon within the MYB pre-mRNA during the splicing process.
- Introduction of a Premature Termination Codon (PTC): The inclusion of this poison exon introduces a premature termination codon (PTC) into the mature MYB mRNA sequence.
- Nonsense-Mediated Decay (NMD): The presence of a PTC triggers the cellular quality control pathway known as nonsense-mediated decay (NMD). This pathway recognizes and degrades mRNAs containing PTCs to prevent the translation of truncated and potentially harmful proteins.
- Reduction of MYB Protein Expression: The degradation of the MYB mRNA leads to a significant reduction in the levels of the oncogenic MYB protein, thereby inhibiting its downstream effects on cell proliferation and survival.

This innovative approach allows for the targeting of a previously challenging therapeutic target, the MYB transcription factor, at the RNA level.

Below is a diagram illustrating the signaling pathway of REM-422's mechanism of action.





Click to download full resolution via product page

Mechanism of Action of REM-422.



### **Quantitative Data Summary**

The following tables summarize the available quantitative data from preclinical and clinical studies of REM-422.

Table 1: In Vitro Activity of REM-422 in AML Cell Lines

| Cell Line                       | Parameter                    | Method                 | Result                                                              | Reference |
|---------------------------------|------------------------------|------------------------|---------------------------------------------------------------------|-----------|
| THP-1 (AML)                     | MYB mRNA &<br>Protein Levels | qPCR & Western<br>Blot | Dose-dependent<br>reduction at 75,<br>300, and 1200<br>nM after 24h | [1]       |
| MYB-dependent<br>AML cell lines | Cell Proliferation           | CellTiter-Glo<br>Assay | Inhibition of proliferation after 5 days of treatment               | [1]       |

Note: Specific IC50 values for cell proliferation assays are not publicly available at this time.

### Table 2: In Vivo Efficacy of REM-422 in Xenograft Models



| Model                                               | Treatment                       | Outcome                      | Result                                                                                                               | Reference |
|-----------------------------------------------------|---------------------------------|------------------------------|----------------------------------------------------------------------------------------------------------------------|-----------|
| Murine Xenograft<br>Model of ACC<br>(ACCX11)        | REM-422 (3, 6,<br>and 10 mg/kg) | Tumor Volume                 | Potent, dose-<br>dependent<br>antitumor activity<br>and tumor<br>regression (<400<br>mm³ vs. ~800<br>mm³ in vehicle) | [1]       |
| Patient-Derived<br>Xenograft (PDX)<br>Models of ACC | REM-422                         | Tumor Growth                 | Significant tumor regressions                                                                                        | [2]       |
| Patient-Derived<br>Xenograft (PDX)<br>Models of AML | REM-422                         | Eradication of<br>AML blasts | Eradication of human leukemia cells from bone marrow and peripheral blood after 24 days                              | [3][4]    |

Table 3: Preliminary Phase 1 Clinical Trial Data in

Adenoid Cystic Carcinoma (ACC)

| Parameter                      | Population                                     | Result                            | Reference |
|--------------------------------|------------------------------------------------|-----------------------------------|-----------|
| Overall Response<br>Rate (ORR) | Efficacy Population                            | 43%                               | [5][6]    |
| Tumor Shrinkage                | Biomarker-positive patients on study >6 months | >20% shrinkage in 71% of patients | [5][6]    |
| Partial Responses              | Biomarker-positive patients on study >6 months | 6 partial responses (4 confirmed) | [5][6]    |

## **Experimental Protocols**



While detailed, step-by-step protocols for the specific experiments conducted on REM-422 are not publicly available, this section outlines the general methodologies typically employed in such studies.

#### **Cell-Based Assays**

- Cell Culture: Human cancer cell lines, such as THP-1 for AML, are cultured in appropriate media and conditions.
- Drug Treatment: Cells are treated with varying concentrations of REM-422 or a vehicle control (e.g., DMSO) for specified durations.
- RNA Isolation and Quantitative PCR (qPCR): Total RNA is extracted from cells, and reverse
  transcribed into cDNA. qPCR is then performed using primers specific for MYB mRNA and a
  housekeeping gene for normalization to quantify the relative expression levels of MYB
  mRNA.
- Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE.
   Proteins are then transferred to a membrane and probed with antibodies specific for MYB and a loading control (e.g., actin or GAPDH) to assess protein levels.
- Cell Viability/Proliferation Assays (e.g., CellTiter-Glo®): These assays measure ATP levels as an indicator of cell viability. Cells are treated with REM-422 for a defined period, and the luminescent signal is measured to determine the effect on cell proliferation.

Below is a diagram illustrating a general workflow for in vitro experiments.



Click to download full resolution via product page



General In Vitro Experimental Workflow.

#### In Vivo Xenograft Studies

- Animal Models: Immunocompromised mice are used to prevent rejection of human tumor cells.
- Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments (PDX) are implanted subcutaneously or orthotopically into the mice.
- Drug Administration: Once tumors are established, mice are treated with REM-422 (typically via oral gavage) or a vehicle control at various dose levels and schedules.
- Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
- Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be collected to assess the levels of MYB mRNA and protein to confirm target engagement in vivo.
- Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess the tolerability of the treatment.

#### Conclusion

REM-422 is a promising, first-in-class oral small molecule that induces the degradation of MYB mRNA through a novel mechanism of poison exon inclusion and subsequent nonsense-mediated decay. Preclinical studies have demonstrated its ability to reduce MYB levels and inhibit tumor growth in models of AML and ACC. Furthermore, early clinical data in ACC patients have shown a favorable safety profile and encouraging anti-tumor activity. The ongoing clinical trials will provide further insights into the therapeutic potential of this innovative approach to targeting a key oncogenic driver.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Remix's REM-422 induces potent antitumor activity in preclinical adenoid cystic carcinoma
   | BioWorld [bioworld.com]
- 2. Remix Therapeutics to Present Preclinical Data on REM-422 Tumor Regressions in Adenoid Cystic Carcinoma at 2024 EORTC-NCI-AACR Symposium [synapse.patsnap.com]
- 3. ashpublications.org [ashpublications.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. remixtx.com [remixtx.com]
- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Mechanism of Action of REM-422]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193853#what-is-the-mechanism-of-action-of-tp-422]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com